molecular formula C15H22O2 B092700 9-Phenylnonanoic acid CAS No. 16269-06-0

9-Phenylnonanoic acid

Cat. No.: B092700
CAS No.: 16269-06-0
M. Wt: 234.33 g/mol
InChI Key: URWLWLXGACJYCO-UHFFFAOYSA-N
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Description

9-Phenylnonanoic acid is an organic compound with the molecular formula C15H22O2 It is a fatty acid derivative characterized by a phenyl group attached to the ninth carbon of a nonanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-phenylnonanoic acid typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of benzene with nonanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally require an anhydrous environment and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar Friedel-Crafts acylation processes, but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-phenylnonanoic acid involves its interaction with specific molecular targets and pathways. It has been shown to exhibit inhibitory activity on voltage-gated sodium channels, particularly NaV1.2, which plays a crucial role in the propagation of action potentials in neurons . This inhibition can lead to a reduction in neuronal excitability, making it a potential candidate for the treatment of epilepsy and other neurological disorders.

Comparison with Similar Compounds

    9-Hydroxydecanoic acid: Another fatty acid derivative with similar inhibitory effects on sodium channels.

    5-Hexenoic acid: Known for its anticonvulsant properties.

    2-Aminooctanoic acid: Exhibits similar biological activities and potential therapeutic applications.

Uniqueness: 9-Phenylnonanoic acid stands out due to its specific structural configuration, which allows for unique interactions with molecular targets. Its phenyl group provides additional sites for chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

9-phenylnonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c16-15(17)13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,1-4,6,9-10,13H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWLWLXGACJYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391123
Record name 9-Phenylnonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16269-06-0
Record name 9-Phenylnonanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016269060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Phenylnonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16269-06-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-PHENYLNONANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OR0E4W6Z0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 9-phenylnonanoic acid relate to its activity?

A2: The structure of this compound plays a crucial role in its interaction with cytochrome P450 4A1. While it doesn't get metabolized by the enzyme, its structure allows it to bind tightly to the active site, preventing other substrates like lauric acid from being processed []. This suggests that the phenyl ring at the end of the nonanoic acid chain might be crucial for binding, but not for the catalytic reaction itself.

Q2: Are there any known antibacterial properties of this compound derivatives?

A4: Research suggests that a derivative of this compound, namely (+/-)-6-benzyl-1-(3-carboxypropyl)indane (PM2c), exhibits antibacterial activity, particularly against Helicobacter pylori []. This compound was developed based on the structure of magainin 2, an antimicrobial peptide []. Interestingly, PM2c showed selective antibacterial activity, being effective against H. pylori but not against Escherichia coli and only weakly active against Staphylococcus aureus []. This finding highlights the potential for developing novel anti-H. pylori agents based on the structural features of this compound derivatives.

Q3: What analytical techniques are used to study this compound and its derivatives?

A5: Various analytical techniques are employed in the study of this compound and its related compounds. High-performance liquid chromatography (HPLC) is used to identify and quantify metabolites, specifically phenylacetyl-coenzyme A (PA-CoA), within bacterial cells []. Additionally, enzyme-based assays using purified acyl-CoA:6-aminopenicillanic acid acyltransferase from Penicillium chrysogenum are also employed for the identification of specific metabolites [].

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